

Verifying the Enantiomeric Purity of (1S,2S)-ML-SI3: A Comparative Guide

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Compound of Interest		
Compound Name:	(1S,2S)-ML-SI3	
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For researchers in drug discovery and pharmacology, the stereochemistry of a molecule is paramount. Enantiomers, mirror-image isomers of a chiral compound, can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of analytical methods for verifying the enantiomeric purity of (1S,2S)-ML-SI3, a modulator of Transient Receptor Potential Mucolipin (TRPML) channels. We also present a comparison of (1S,2S)-ML-SI3 with alternative TRPML modulators, supported by experimental data.

(1S,2S)-ML-SI3, also known as (+)-trans-ML-SI3, and its enantiomer, (1R,2R)-ML-SI3 ((-)-trans-ML-SI3), have distinct activities on TRPML channels. While (1S,2S)-ML-SI3 acts as an inhibitor of TRPML1 and an activator of TRPML2 and TRPML3, its enantiomer is a more potent inhibitor of both TRPML1 and TRPML2.[1][2][3] This underscores the critical need for accurate determination of enantiomeric purity to ensure the specificity of experimental results.

Comparison of (1S,2S)-ML-SI3 with Alternative TRPML Modulators

The selection of a chemical tool for studying TRPML channel function depends on the specific research question, particularly the desired isoform selectivity. Here, we compare the activity of **(1S,2S)-ML-SI3** with two other known TRPML modulators: ML-SI1 and Estradiol Methyl Ether (EDME).



Compound	Target(s)	Activity	IC50 / EC50 Values	Key Characteristic s
(1S,2S)-ML-SI3	TRPML1, TRPML2, TRPML3	Inhibitor/Activator	TRPML1 (Inhibitor): IC50 = $5.9 \mu M[1]$ [3]TRPML2 (Activator): EC50 = $2.7 \mu M[3]$ [4]TRPML3 (Activator): EC50 = $10.8 \mu M[3]$	Enantiomer- specific dual activity.
(1R,2R)-ML-SI3	TRPML1, TRPML2, TRPML3	Potent Inhibitor	TRPML1 (Inhibitor): IC50 = 1.6 μ M[1] [2]TRPML2 (Inhibitor): IC50 = 2.3 μ M[1] [2]TRPML3 (Weak Inhibitor): IC50 = 12.5 μ M[1][2]	More potent inhibitor of TRPML1 and TRPML2 compared to its enantiomer.
ML-SI1	TRPML1, TRPML2	Inhibitor	TRPML1 (Inhibitor): IC50 = 15 μM[5][6]	An inseparable racemic mixture of diastereomers with weaker inhibitory activity on TRPML1 compared to the trans-ML-SI3 enantiomers.[1]
EDME	TRPML1	Selective Inhibitor	TRPML1 (Inhibitor): IC50 = 0.6 μM[7]	A highly potent and isoform- selective



TRPML1 antagonist.[7]

Analytical Methods for Enantiomeric Purity Determination

The baseline separation of **(1S,2S)-ML-SI3** and its enantiomer is crucial for accurate quantification. Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC) are the most reliable and widely used techniques for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for enantiomeric separations. The development of a specific method for the enantiomers of trans-ML-SI3 has been reported, enabling their separation and pharmacological characterization.[8]

Experimental Protocol: Chiral HPLC



Parameter	Specification
Column	Daicel CHIRALPAK® IA, IB, IC, or IG (or similar polysaccharide-based chiral stationary phase)
Dimensions	4.6 x 250 mm, 5 μm particle size
Mobile Phase	A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio needs to be optimized. A typical starting point is 90:10 (v/v) n-hexane:isopropanol.
Flow Rate	1.0 mL/min
Column Temperature	25 °C
Detection	UV at 254 nm
Injection Volume	10 μL
Sample Preparation	Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a powerful alternative to HPLC, often providing faster separations and reduced solvent consumption. It is particularly well-suited for the separation of chiral amines.

Experimental Protocol: Chiral SFC

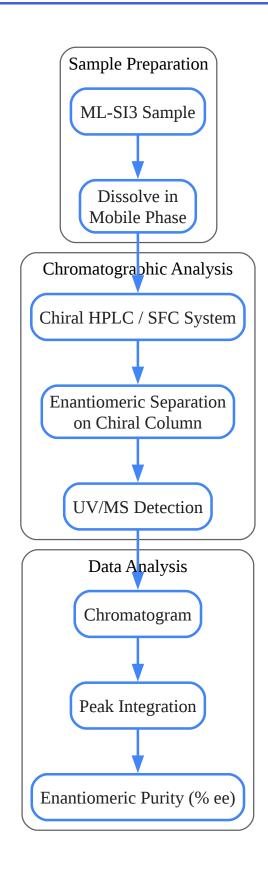


Parameter	Specification
Column	Daicel CHIRALPAK® IA, IB, IC, or IG (or similar polysaccharide-based chiral stationary phase)
Dimensions	4.6 x 150 mm, 3 μm particle size
Mobile Phase	Supercritical CO2 and a polar co-solvent (e.g., methanol or ethanol) with an additive (e.g., diethylamine or trifluoroacetic acid) to improve peak shape. A typical gradient could be 5% to 40% co-solvent over 5 minutes.
Flow Rate	3.0 mL/min
Back Pressure	150 bar
Column Temperature	40 °C
Detection	UV at 254 nm and/or Mass Spectrometry (MS)
Injection Volume	5 μL
Sample Preparation	Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for determining enantiomeric purity and the signaling pathway of TRPML channels.

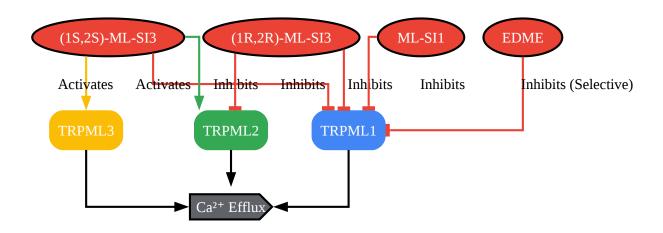




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Experimental workflow for enantiomeric purity determination.





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Modulation of TRPML channels by (1S,2S)-ML-SI3 and alternatives.

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